Delaminomycin A - 149779-38-4

Delaminomycin A

Catalog Number: EVT-1488241
CAS Number: 149779-38-4
Molecular Formula: C29H43NO6
Molecular Weight: 501.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delaminomycin A belongs to a group of novel antibiotics called delaminomycins, produced by Streptomyces albulus MJ202-72F3. [] It acts as an antagonist of extracellular matrix receptors, inhibiting cell adhesion to components like fibronectin, laminin, and collagen type IV. [] This property makes it a valuable tool in studying cell adhesion, migration, and related biological processes.

Delaminomycin B

Compound Description: Delaminomycin B is a structurally similar compound to Delaminomycin A, also isolated from the culture broth of Streptomyces albulus MJ202-72F3. [, ] It possesses an acyl tetramic acid moiety like Delaminomycin A. [] Delaminomycin B exhibits inhibitory activity against the binding of Con A-stimulated EL4 cells to fibronectin (FN) and laminin (LM), indicating its role as an extracellular matrix receptor antagonist. []

Relevance: Delaminomycin B is a close analog of Delaminomycin A, sharing a core structure with variations in the side chains. [] Comparing their activities helps understand the structural features essential for Delaminomycin A's biological effects.

Delaminomycin C

Compound Description: Delaminomycin C, another analog isolated alongside Delaminomycin A and B from Streptomyces albulus MJ202-72F3, shares the core acyl tetramic acid structural feature. [] Like its counterparts, Delaminomycin C displays inhibitory activity against the binding of Con A-stimulated EL4 cells to FN and LM, highlighting its role in disrupting extracellular matrix interactions. []

Relevance: The structural similarities and differences between Delaminomycin C and Delaminomycin A provide valuable insights into the structure-activity relationship, helping delineate the critical structural elements for the biological activity of Delaminomycin A. []

Relevance: The enhanced activity of spiro compounds in specific assays compared to Delaminomycin A suggests that the introduction of a spiro ring system can significantly influence the molecule's interaction with biological targets and potentially lead to increased potency in certain biological activities. []

Delaminomycin A Derivative with C-5' Substituents Modification (Example: R= OCH3, R=H)

Compound Description: These are a series of synthetic Delaminomycin A derivatives where modifications are specifically introduced at the C-5' position of the pyrrolidine ring. [] The research explored replacing the natural hydroxyl group (OH) at this position with other substituents, such as a methoxy group (OCH3) or a hydrogen atom (H). [] The C-5' methoxy derivative showed intermediate inhibitory activity, while the C-5' hydrogen derivative displayed the weakest activity in the Con A-induced proliferation assay. [] Interestingly, the activity trend was reversed in the MLR and antimicrobial assays, with the C-5' hydrogen derivative being the most potent and the hydroxyl derivative being the least potent. []

Relevance: Systematic modifications at the C-5' position of Delaminomycin A help to clarify the role of the hydroxyl group in its various biological activities. The contrasting activity profiles of the derivatives across different assays suggest that the C-5' substituent significantly influences the interaction of Delaminomycin A with different biological targets, highlighting the possibility of fine-tuning the activity profile through specific chemical modifications. []

Delaminomycin A Derivative Lacking Pyrrolidine Ring (A4)

Compound Description: This derivative of Delaminomycin A is characterized by the complete removal of the pyrrolidine ring from the molecule. [] This significant structural alteration results in a substantial reduction in inhibitory activity in the B16 melanoma cells adhesion assay and cytotoxicity against tumor cells in vitro compared to Delaminomycin A. []

Relevance: Removing the pyrrolidine ring from Delaminomycin A significantly diminishes its biological activity, indicating that this structural element is crucial for its interaction with biological targets, especially those involved in cell adhesion and antitumor activity. [] This finding underscores the importance of the pyrrolidine ring in the pharmacophore of Delaminomycin A.

Overview

Delaminomycin A is a novel compound classified as a nonpeptide extracellular matrix receptor antagonist, recognized for its potent immunomodulatory properties. It is derived from the bacterium Streptomyces albulus and has garnered significant interest in pharmacological research due to its unique biological activities.

Source

Delaminomycin A was first isolated in studies conducted by Ueno et al. in 1993, where its taxonomy, fermentation processes, and biological activities were thoroughly documented. The compound is part of a larger family of delaminomycins which exhibit various immunological effects and potential therapeutic applications .

Classification

Delaminomycin A belongs to the class of compounds known as immunomodulators. It is characterized by its ability to interact with cellular receptors involved in immune responses, making it a subject of interest for further research in immunotherapy and related fields.

Synthesis Analysis

Methods

The synthesis of Delaminomycin A involves complex biosynthetic pathways that utilize various precursors. The compound is synthesized from six acetate units, five propionate units, and one glycine unit, indicating a sophisticated metabolic pathway typical of natural products derived from microbial sources.

Technical Details

The production typically involves fermentation processes where Streptomyces albulus is cultured under specific conditions that promote the biosynthesis of Delaminomycin A. The extraction and purification processes are crucial for isolating the active compound from the fermentation broth, which may include techniques such as chromatography and crystallization.

Molecular Structure Analysis

Structure

Delaminomycin A has a complex molecular structure that contributes to its biological activity. The detailed structure includes multiple functional groups that facilitate its interaction with biological targets. The specific arrangement of atoms in the molecule defines its reactivity and potency as an immunomodulator.

Data

The molecular formula for Delaminomycin A is C₁₄H₁₉N₃O₄S, and it features a unique tetramic acid structure which has been confirmed through various spectroscopic methods including nuclear magnetic resonance and mass spectrometry .

Chemical Reactions Analysis

Reactions

Delaminomycin A undergoes several chemical reactions that are essential for its activity. These reactions may include aminolysis and condensation processes that lead to the formation of its active structure from simpler precursors.

Technical Details

The synthesis often employs a one-pot reaction strategy involving l-amino acid derivatives, which allows for efficient formation of the desired tetramic acid structure. This method emphasizes the versatility and efficiency of synthetic approaches in producing complex natural products .

Mechanism of Action

Process

Delaminomycin A functions primarily as an immunomodulator by binding to specific receptors on immune cells. This interaction alters cellular signaling pathways, leading to enhanced or suppressed immune responses depending on the context of exposure.

Data

Research indicates that Delaminomycin A can modulate cytokine production and influence T-cell activation, thereby playing a critical role in immune regulation. Its mechanism may involve interference with signaling pathways that govern immune cell proliferation and differentiation.

Physical and Chemical Properties Analysis

Physical Properties

Delaminomycin A is typically presented as a crystalline solid, with solubility characteristics that vary based on solvent polarity. Its melting point and other physical properties are essential for determining its stability and usability in pharmaceutical formulations.

Chemical Properties

The chemical reactivity of Delaminomycin A is influenced by its functional groups, which participate in various chemical interactions such as hydrogen bonding and ionic interactions. These properties are crucial for its biological activity and stability under physiological conditions.

Applications

Scientific Uses

Delaminomycin A has potential applications in various fields including immunology, oncology, and infectious disease treatment. Its ability to modulate immune responses makes it a candidate for therapeutic interventions aimed at enhancing immune function or suppressing unwanted inflammatory responses.

Discovery and Taxonomic Origins of Delaminomycin A

Isolation from Streptomyces albulus MJ202-72F3: Fermentation and Screening Protocols

Delaminomycin A was discovered through a targeted screening program for extracellular matrix (ECM) receptor antagonists. The producing strain, Streptomyces albulus MJ202-72F3 (deposited as FERM P-12674), was cultured under specific fermentation conditions optimized for secondary metabolite production. The strain was grown in a complex medium containing glucose, yeast extract, and soybean meal, with incubation at 27°C for 7–10 days under aerobic conditions [3] [8]. The culture broth was extracted with organic solvents (ethyl acetate or butanol), followed by chromatographic purification including silica gel and reverse-phase HPLC [3] [7].

The screening protocol employed a bioactivity-guided approach focusing on inhibitors of cell adhesion to fibronectin (FN) and laminin (LM), key ECM components. This mechanistic screen identified delaminomycin A as a potent antagonist of ECM receptors, distinguishing it from general cytotoxicity assays. Activity was confirmed through dose-dependent inhibition of cancer cell adhesion to ECM proteins at IC₅₀ values in the micromolar range [3] [7].

Table 1: Delaminomycins Isolated from S. albulus MJ202-72F3

CompoundMolecular FormulaMolecular Weight (Da)Key Structural Features
Delaminomycin AC₂₉H₄₃NO₆501.66Acyl tetramic acid moiety, decadienyl chain
Delaminomycin BNot specifiedNot specifiedStructural analog of A
Delaminomycin CNot specifiedNot specifiedStructural analog of A

Taxonomic Characterization of the Producing Strain

Streptomyces albulus MJ202-72F3 belongs to the phylum Actinobacteria, class Actinomycetia, order Streptomycetales. This strain was taxonomically identified through standard microbiological methods and preserved in the Fermentation Research Institute of Japan's Agency of Industrial Science and Technology [3] [8]. Genomic studies of closely related S. albulus strains (e.g., CICC 11022) reveal characteristic features of bioactive compound producers, including large secondary metabolite biosynthetic gene clusters [9] [10]. The species is noted for its ability to produce multiple bioactive metabolites, including ε-poly-L-lysine, highlighting its metabolic versatility [9].

Key taxonomic markers include:

  • Morphology: Forms branched substrate mycelia and aerial hyphae that differentiate into spiral spore chains
  • Chemotaxonomy: Contains LL-diaminopimelic acid in cell walls, menaquinones MK-9(H₆, H₈), and phospholipid type PII
  • Cultural characteristics: Grows optimally at 27-30°C on ISP media, producing grayish aerial mycelia and soluble pigments [8] [9]

Historical Context of Microbial Immunomodulator Discovery

The discovery of delaminomycin A (1993) occurred during a renaissance in microbial natural product research, positioned between two pivotal eras: the golden age of antibiotics (1940s-1960s) and the genomic-driven revival of the 21st century. Early immunomodulators like cyclosporine (discovered 1970) and rapamycin (1975) demonstrated the therapeutic potential of microbial metabolites beyond antimicrobial activity [4] [6]. These compounds established the pharmacological concept of targeted immunomodulation, shifting focus from broad immunosuppression to specific receptor antagonism.

Delaminomycin A represented a structural and mechanistic novelty as the first non-peptide ECM receptor antagonist from microbes. Its discovery exemplified the transition from phenotypic screening to mechanism-based approaches in natural product research. Unlike earlier immunosuppressants that targeted intracellular pathways (e.g., calcineurin inhibition by cyclosporine), delaminomycins acted extracellularly by disrupting ECM-receptor interactions critical for immune cell adhesion and activation [3] [6]. This discovery coincided with advances in molecular pharmacology that enabled precise identification of cell adhesion targets, facilitating the compound's mechanistic classification as an immunomodulator rather than a general cytotoxin [3] [4].

Table 2: Key Microbial Immunomodulators in Historical Context

EraRepresentative CompoundsProducing OrganismTherapeutic Significance
1970sCyclosporineTolypocladium inflatumFoundation of transplant immunology
1975-1990Rapamycin (Sirolimus)Streptomyces hygroscopicusmTOR pathway targeting
Early 1990sDelaminomycin AStreptomyces albulusFirst non-peptide ECM receptor antagonist
2000sFTY720 (Fingolimod)Myriococcum spp. derivativeSphingosine-1-phosphate receptor modulator

The structural elucidation of delaminomycin A (Section 1.1) revealed a hybrid polyketide-tetramic acid scaffold distinct from the peptide-dominated immunomodulators of previous decades. This structural novelty highlighted Actinobacteria's untapped biosynthetic potential and informed subsequent discovery strategies targeting non-ribosomal biosynthetic pathways [3] [4] [6].

Properties

CAS Number

149779-38-4

Product Name

Delaminomycin A

IUPAC Name

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione

Molecular Formula

C29H43NO6

Molecular Weight

501.66

InChI

InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23-

SMILES

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O

Synonyms

delaminomycin A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.